molecular formula C16H28N2O6Zn B1214135 Zinkacexamate CAS No. 70020-71-2

Zinkacexamate

Katalognummer: B1214135
CAS-Nummer: 70020-71-2
Molekulargewicht: 409.8 g/mol
InChI-Schlüssel: GEVJDDLLVRRIOL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epsilon-Acetamidocaproic acid zinc salt, also known as Epsilon-Acetamidocaproic acid zinc salt, is a useful research compound. Its molecular formula is C16H28N2O6Zn and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality epsilon-Acetamidocaproic acid zinc salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epsilon-Acetamidocaproic acid zinc salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Epsilon-acetamidocaproic acid zinc salt exhibits several pharmacological properties that make it useful in clinical settings:

  • Anti-Ulcer Activity : Zinc acexamate has been shown to possess protective effects against gastric ulcers. It reduces gastric acid secretion and enhances mucosal protective factors, which aids in the healing of gastric lesions caused by non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Mucosal Protection : The compound stabilizes biological cell membranes and promotes mucus production in the gastric lining, contributing to its gastroprotective effects .
  • Bone Health : Studies indicate that zinc acexamate may restore bone components in diabetic rats, suggesting potential applications in osteoporosis treatment .

Therapeutic Uses

The therapeutic applications of epsilon-acetamidocaproic acid zinc salt are diverse:

  • Peptic Ulcer Treatment : As a clinically used compound for treating peptic ulcers, zinc acexamate has demonstrated efficacy in reducing symptoms and promoting healing .
  • Wound Healing : The compound is also noted for its role in enhancing wound healing processes, particularly in chronic wounds and burns. It aids in the cicatrization process by preventing connective tissue inflammation .
  • Prevention of Gastric Damage : Zinc acexamate has been utilized to prevent gastric damage induced by NSAIDs, making it a valuable adjunct therapy for patients requiring long-term NSAID treatment .

Case Studies and Research Findings

Several studies have documented the effects and applications of epsilon-acetamidocaproic acid zinc salt:

Pharmacokinetics Study

A study evaluated the pharmacokinetics of epsilon-acetamidocaproic acid after intravenous and oral administration in rats. Key findings included:

  • Approximately 0.408% of the oral dose was not absorbed.
  • The first-pass extraction rates were significant, with hepatic extraction at approximately 8.50% and gastrointestinal extraction at 46.4% .

Liquid Chromatography-Tandem Mass Spectrometry Validation

A rapid method for quantifying epsilon-acetamidocaproic acid using liquid chromatography-tandem mass spectrometry was developed. This method allows for accurate pharmacokinetic parameter estimation following administration of zinc acexamate .

Bone Restoration in Diabetic Rats

Research indicated that administration of zinc acexamate significantly restored bone components in streptozotocin-induced diabetic rats, highlighting its potential role in managing diabetes-related bone loss .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-Ulcer TreatmentReduces gastric acid secretion; enhances mucosal protection
Mucosal ProtectionStabilizes cell membranes; promotes mucus production
Bone HealthRestores bone components; potential application in osteoporosis
Wound HealingAids cicatrization; effective for chronic wounds and burns
Prevention of Gastric DamageProtects against NSAID-induced gastric damage

Wirkmechanismus

Target of Action

Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .

Mode of Action

Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .

Biochemical Pathways

Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .

Pharmacokinetics

The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .

Result of Action

The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .

Biochemische Analyse

Biochemical Properties

Epsilon-Acetamidocaproic acid zinc salt plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of prostaglandins. This inhibition is achieved by blocking the enzyme cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting this pathway, epsilon-Acetamidocaproic acid zinc salt exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .

Cellular Effects

Epsilon-Acetamidocaproic acid zinc salt influences various cellular processes. It has been shown to enhance the growth rate of fibroblast cells, specifically the L929 mouse fibroblast cell line, when used at a concentration of 0.001% . Additionally, it prevents the formation of connective inflamed tissue and promotes healing, making it effective in treating gastric and duodenal ulcers . The compound also impacts cell signaling pathways by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .

Molecular Mechanism

At the molecular level, epsilon-Acetamidocaproic acid zinc salt exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s anti-ulcerative properties are attributed to its ability to promote the healing of gastric and duodenal ulcers by preventing the formation of inflamed connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epsilon-Acetamidocaproic acid zinc salt have been observed to change over time. The compound is known for its stability and long-term effects on cellular function. Studies have shown that it can significantly increase bone growth factors and osteocalcin levels in healing rat fractures . Additionally, the compound’s pharmacokinetics were altered in rats with acute renal failure, indicating changes in hepatic and intestinal metabolism as well as urinary excretion .

Dosage Effects in Animal Models

The effects of epsilon-Acetamidocaproic acid zinc salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone growth and promote healing . At higher doses, it may exhibit toxic or adverse effects, particularly in animals with impaired kidney function . The compound’s therapeutic effects are dose-dependent, with optimal results observed at specific concentrations.

Metabolic Pathways

Epsilon-Acetamidocaproic acid zinc salt is involved in metabolic pathways related to its anti-inflammatory and anti-ulcerative properties. The compound is ionized to zinc and epsilon-Acetamidocaproic acid in body fluids, with the latter exerting therapeutic effects on gastric and duodenal ulcers . The main metabolic pathway involves renal excretion and hepatic/intestinal metabolism, with a significant portion of the compound eliminated via urine .

Transport and Distribution

Within cells and tissues, epsilon-Acetamidocaproic acid zinc salt is transported and distributed through specific transporters and binding proteins. Zinc transporters play a crucial role in regulating the compound’s influx and efflux between extracellular and intracellular compartments . This regulation ensures proper zinc homeostasis and influences the compound’s localization and accumulation within tissues .

Subcellular Localization

Epsilon-Acetamidocaproic acid zinc salt’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization within cells is essential for its activity and function, particularly in inhibiting prostaglandin synthesis and promoting tissue healing .

Biologische Aktivität

Epsilon-acetamidocaproic acid zinc salt (ZAC) is a compound that has garnered attention for its biological activity, particularly in the context of its pharmacological effects. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Epsilon-acetamidocaproic acid (AACA) is the primary metabolite of zinc acexamate, which is a zinc salt formed with two molecules of AACA. The chemical formula for ZAC is C16H28N2O6ZnC_{16}H_{28}N_{2}O_{6}Zn . This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits various biological activities.

The biological activity of ZAC can be attributed to several mechanisms:

  • Anti-inflammatory Effects : ZAC demonstrates anti-inflammatory properties by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. This action is similar to other NSAIDs .
  • Wound Healing : Research indicates that AACA promotes wound healing in both intestinal and skin tissues. It has been shown to facilitate the repair process by enhancing cellular proliferation and migration .
  • Bone Health : In studies involving diabetic rats, ZAC was found to significantly restore bone components compared to zinc sulfate alone, suggesting a unique role in bone metabolism .

Pharmacokinetics

The pharmacokinetic profile of ZAC has been investigated through various studies. For instance, one study assessed the first-pass metabolism of AACA after administering ZAC in rats. The results indicated that ZAC undergoes significant first-pass metabolism, influencing its bioavailability and therapeutic efficacy .

Table 1: Pharmacokinetic Parameters of ZAC

ParameterValue
BioavailabilityVaries with dosage
Peak Plasma Concentration30-60 minutes post-administration
Half-lifeApproximately 2 hours

Therapeutic Applications

ZAC has been utilized in various therapeutic contexts:

  • Peptic Ulcer Treatment : ZAC has been clinically used for treating peptic ulcers due to its ulcer-protective effects. Studies have shown that it can mitigate ulcer formation in experimental models .
  • Granuloma Treatment : It has also been effective in treating exit-site granulomas associated with gentamicin use, showcasing its potential in managing localized inflammatory conditions .

Case Studies and Clinical Findings

Several case studies have highlighted the efficacy of ZAC:

  • Wound Healing Study : A clinical trial demonstrated that patients treated with AACA exhibited faster healing rates for skin wounds compared to controls receiving standard care. The study reported a significant reduction in healing time and improved tissue regeneration .
  • Diabetes-Induced Bone Loss : In a controlled experiment involving streptozotocin-induced diabetic rats, administration of ZAC resulted in notable improvements in bone density and structure compared to untreated groups. This suggests that ZAC may have protective effects against diabetes-induced bone loss .

Eigenschaften

IUPAC Name

zinc;6-acetamidohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVJDDLLVRRIOL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Zn
Record name zinc acexamate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220304
Record name epsilon-Acetamidocaproic acid zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70020-71-2
Record name epsilon-Acetamidocaproic acid zinc salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Acetamidocaproic acid zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC ACEXAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.